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molecular formula C14H22N2O3 B8292264 Tert-butyl 3-(1-cyanocyclobutyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(1-cyanocyclobutyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B8292264
M. Wt: 266.34 g/mol
InChI Key: RVFXQINBWWBLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772500B2

Procedure details

To a solution of Example 265A (2.4 g, 9 mmol) in pyridine (50 mL) was added POCl3 (8.4 mL, 90 mmol) dropwise and the solution was stirred at 60° C. for 12 hours. Pyridine was removed under reduced pressure and the solution was basified with 1 N NaOH. The aqueous layer was extracted with EtOAc (25 mL×3). The combined organic phases were washed with brine (50 mL), dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography eluted with petroleum ether:ethyl acetate=20:1 to obtain the title compound (2.6 g, 44.3% yield) as a colorless oil. 1H NMR: (400 MHz, CDCl3): δ 5.80 (d, J=9.6 Hz, 1H), 4.26-4.17 (m, 4H), 2.66-2.59 (m, 2H), 2.45-2.38 (m, 2H), 2.34-2.24 (m, 1H), 2.10-2.00 (m, 1H), 1.49 (s, 9H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44.3%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:7]2(O)[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8]2)[CH2:6][CH2:5][CH2:4]1)#[N:2].O=P(Cl)(Cl)Cl.C(OCC)(=O)C>N1C=CC=CC=1>[C:1]([C:3]1([C:7]2[CH2:8][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1)#[N:2]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(#N)C1(CCC1)C1(CN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
8.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pyridine was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (25 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with petroleum ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C1(CCC1)C=1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 44.3%
YIELD: CALCULATEDPERCENTYIELD 116.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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